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Compound of Interest

Compound Name: 2-(Benzylimino)aceticacid

Cat. No.: B15249125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

asymmetric synthesis of α-amino acids utilizing N-benzylideneglycine esters, with a primary

focus on phase-transfer catalytic alkylation.

Introduction
The asymmetric synthesis of unnatural α-amino acids is a cornerstone of modern medicinal

chemistry and drug development. N-benzylideneglycine esters, particularly the N-

(diphenylmethylene)glycine tert-butyl ester, serve as versatile glycine enolate precursors. In the

presence of a chiral phase-transfer catalyst (PTC), these substrates undergo highly

enantioselective alkylation to yield a diverse array of non-proteinogenic amino acids with

excellent optical purity. This methodology is valued for its operational simplicity, mild reaction

conditions, and amenability to large-scale synthesis.[1][2]

Core Reaction: Asymmetric Phase-Transfer
Catalytic Alkylation
The fundamental transformation involves the deprotonation of the N-

(diphenylmethylene)glycine tert-butyl ester by a strong base in a biphasic system. The resulting

enolate forms a tight ion pair with a chiral quaternary ammonium salt catalyst, which shuttles it
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into the organic phase for reaction with an alkylating agent. The chiral environment of the

catalyst dictates the stereochemical outcome of the alkylation.

Reaction Scheme:
Quantitative Data Summary
The following tables summarize the yields and enantioselectivities achieved in the asymmetric

alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkylating agents using a

chiral phase-transfer catalyst derived from cinchonidine.

Table 1: Asymmetric Alkylation with Benzyl Bromides

Alkylating Agent
(R-Br)

Catalyst Loading
(mol%)

Yield (%) ee (%)

Benzyl bromide 10 90 93

4-Chlorobenzyl

bromide
10 85 92

4-Methoxybenzyl

bromide
10 88 94

2-Naphthylmethyl

bromide
10 87 95

Table 2: Asymmetric Alkylation with Allyl and Alkyl Halides

Alkylating Agent
(R-X)

Catalyst Loading
(mol%)

Yield (%) ee (%)

Allyl bromide 10 78 98

Propargyl bromide 10 75 96

Ethyl iodide 10 71 94

n-Butyl iodide 10 77 93
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Experimental Protocols
Synthesis of Chiral Phase-Transfer Catalyst: O-Allyl-N-
(9-anthracenylmethyl)cinchonidinium bromide
This protocol is adapted from Corey and Noe, Organic Syntheses, 2003, 80, 38.[3]

Part A: N-(9-Anthracenylmethyl)cinchonidinium chloride[3]

To a 2-L, three-necked flask equipped with an overhead stirrer, reflux condenser, and

nitrogen inlet, add cinchonidine (78.2 g, 266 mmol), 9-chloromethylanthracene (63.0 g, 278

mmol), and toluene (800 mL).

Stir the mixture and heat to reflux (approximately 130°C bath temperature) for 3 hours. The

solids will initially dissolve, followed by crystallization of the product.

Cool the mixture to approximately 30°C and add diethyl ether (800 mL) over 10 minutes.

Stir the resulting slurry for 20 minutes, then collect the solid by filtration through a coarse

sintered glass funnel.

Wash the solid with diethyl ether (250 mL) and dry under vacuum at 50°C overnight to yield

N-(9-anthracenylmethyl)cinchonidinium chloride as a light yellow solid (144.4 g, 88%).

Part B: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide[3]

In a 1-L, three-necked flask with an overhead stirrer and nitrogen inlet, combine N-(9-

anthracenylmethyl)cinchonidinium chloride-toluene solvate (49.5 g, 80.7 mmol), methylene

chloride (400 mL), allyl bromide (25 mL, 289 mmol), and 50% aqueous potassium hydroxide

(50 mL).[3]

Stir the mixture vigorously for 4 hours.

Dilute the reaction with water (400 mL) and stir for an additional 5 minutes.

Separate the phases and wash the organic layer with a solution of sodium bromide (25 g) in

water (250 mL).
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Dry the organic phase over sodium sulfate, filter, and rinse with methylene chloride (50 mL).

Add ethyl ether (275 mL) over 15 minutes to induce crystallization.

Stir the mixture for 1 hour, collect the solid by filtration, wash with a 1:4 mixture of methylene

chloride:ethyl ether (250 mL), and dry under vacuum at 50°C for 1 hour. This affords O-allyl-

N-(9-anthracenylmethyl)cinchonidinium bromide as a crystalline yellow solid (38.1 g, 78%).

[3]

General Protocol for Asymmetric Alkylation of N-
(Diphenylmethylene)glycine tert-Butyl Ester

To a flame-dried, three-necked flask equipped with a magnetic stirrer, addition funnel, and

nitrogen inlet, add N-(diphenylmethylene)glycine tert-butyl ester (5.0 g, 16.9 mmol), O-allyl-

N-(9-anthracenylmethyl)cinchonidinium bromide (0.95 g, 1.7 mmol, 10 mol%), and

anhydrous methylene chloride (40 mL).[3]

Cool the solution to the desired temperature (e.g., -78°C to 0°C).

Add the alkylating agent (1.1 equivalents) dropwise over 10 minutes.

Add a pre-cooled solution of 50% aqueous potassium hydroxide (or cesium hydroxide)

dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

Stir the reaction mixture vigorously at the specified temperature for the required time

(typically 1-24 hours), monitoring by TLC.

Upon completion, quench the reaction by adding water (50 mL).

Separate the phases and extract the aqueous layer with methylene chloride (2 x 30 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

α-alkylated N-(diphenylmethylene)glycine tert-butyl ester.
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Deprotection to Yield the Free α-Amino Acid
Dissolve the purified α-alkylated N-(diphenylmethylene)glycine tert-butyl ester in a suitable

solvent such as a mixture of THF and water.

Add an acid, for example, 15% aqueous citric acid, and stir the mixture at room temperature

until the imine is fully hydrolyzed (monitored by TLC).

Wash the mixture with an organic solvent (e.g., diethyl ether) to remove the benzophenone

byproduct.

The aqueous layer containing the amino acid ester can be used as is for further

transformations, or the ester can be hydrolyzed under acidic or basic conditions to afford the

free α-amino acid.

Mechanistic Insight and Visualizations
The stereochemical outcome of the reaction is determined by the formation of a tightly bound

ion pair between the enolate of the glycine Schiff base and the chiral phase-transfer catalyst.

The bulky substituents on the catalyst create a chiral pocket that directs the approach of the

electrophile to one face of the enolate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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